molecular formula C18H24Cl2N4OS B1663097 7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride CAS No. 299901-50-1

7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride

Cat. No.: B1663097
CAS No.: 299901-50-1
M. Wt: 415.4 g/mol
InChI Key: GWKQDDRYXNQZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YM 298198 hydrochloride is a potent, selective, water-soluble, non-competitive antagonist of the metabotropic glutamate receptor type 1 (mGlu1). It is known for its high affinity and selectivity, making it a valuable compound in scientific research, particularly in the fields of neuroscience and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YM 298198 hydrochloride involves multiple steps, starting with the formation of the thiazolo[3,2-a]benzimidazole coreThe final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .

Industrial Production Methods

Industrial production methods for YM 298198 hydrochloride are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, selective functional group transformations, and purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

YM 298198 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving YM 298198 hydrochloride include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Mechanism of Action

YM 298198 hydrochloride exerts its effects by binding to the mGlu1 receptor, a type of metabotropic glutamate receptor. By acting as a non-competitive antagonist, it inhibits the receptor’s activity, preventing the downstream signaling pathways that are typically activated by glutamate binding. This inhibition can modulate synaptic transmission and reduce excitotoxicity, which is beneficial in various neurological conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

YM 298198 hydrochloride is unique due to its high selectivity and potency as a non-competitive antagonist of mGlu1 receptors. Unlike competitive antagonists, it binds to a different site on the receptor, providing a distinct mechanism of inhibition. This makes it a valuable tool for studying mGlu1 receptor function and developing new therapeutic agents .

Properties

IUPAC Name

7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS.ClH/c1-11-16(17(23)21(2)13-6-4-3-5-7-13)24-18-20-14-9-8-12(19)10-15(14)22(11)18;/h8-10,13H,3-7,19H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTJVUVCSUWZTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)N(C)C4CCCCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662765
Record name 6-Amino-N-cyclohexyl-N,3-dimethyl[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748758-45-4
Record name 6-Amino-N-cyclohexyl-N,3-dimethyl[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride
Reactant of Route 2
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride
Reactant of Route 4
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride
Reactant of Route 5
Reactant of Route 5
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride

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